molecular formula C10H12O3 B14834038 2-Hydroxy-6-isopropoxybenzaldehyde

2-Hydroxy-6-isopropoxybenzaldehyde

Cat. No.: B14834038
M. Wt: 180.20 g/mol
InChI Key: HPOMKWLKBXZLOP-UHFFFAOYSA-N
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Description

2-Hydroxy-6-isopropoxybenzaldehyde (CAS: Not explicitly provided; molecular formula: C₁₀H₁₂O₃) is an ortho-substituted benzaldehyde derivative featuring a hydroxyl (-OH) group at position 2 and an isopropoxy (-OCH(CH₃)₂) group at position 5. Its aldehyde group serves as a key electrophilic site for condensation reactions, while the hydroxyl group enables hydrogen bonding and acidity modulation.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydroxy-6-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H12O3/c1-7(2)13-10-5-3-4-9(12)8(10)6-11/h3-7,12H,1-2H3

InChI Key

HPOMKWLKBXZLOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(propan-2-yloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-Hydroxy-6-(propan-2-yloxy)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(propan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Hydroxy-6-(propan-2-yloxy)benzoic acid.

    Reduction: 2-Hydroxy-6-(propan-2-yloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-6-(propan-2-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(propan-2-yloxy)benzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its capacity to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Hydroxy-6-isopropoxybenzaldehyde with analogous benzaldehyde derivatives, focusing on physicochemical properties, reactivity, and functional roles.

Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (25°C) pKa (Hydroxyl) LogP (Lipophilicity)
2-Hydroxy-6-isopropoxybenzaldehyde 180.20 98–102 (est.) Moderate in ethanol, DCM ~8.5–9.0 1.8–2.2
2-Hydroxy-4-methoxybenzaldehyde 152.15 72–75 High in polar solvents ~9.1–9.5 1.2–1.5
2-Hydroxy-5-nitrobenzaldehyde 183.12 145–148 Low in non-polar solvents ~7.8–8.3 0.9–1.3
2-Hydroxy-6-methoxybenzaldehyde 152.15 95–98 Moderate in acetone ~9.0–9.4 1.5–1.8

Key Observations :

  • Acidity : The hydroxyl group’s pKa (~8.5–9.0) is slightly lower than in 2-hydroxy-4-methoxybenzaldehyde, likely due to steric hindrance from the bulky isopropoxy group reducing resonance stabilization of the deprotonated form.
  • Solubility: Moderate solubility in ethanol aligns with its intermediate polarity, contrasting with the high polarity of nitro-substituted derivatives.

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